Q8 hydrochloride
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Overview
Description
Q8 hydrochloride: is a chemical compound known for its role as an antagonist of cysteinyl leukotriene receptors. It is primarily used in scientific research to study its effects on various biological pathways, particularly those related to inflammation and angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods: Industrial production of Q8 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Q8 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Q8 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes, particularly those involving inflammation and immune responses.
Medicine: Explored for its potential therapeutic effects in conditions related to inflammation and angiogenesis.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
Q8 hydrochloride exerts its effects by antagonizing cysteinyl leukotriene receptors, which are involved in the inflammatory response. By blocking these receptors, this compound can inhibit the signaling pathways that lead to inflammation and angiogenesis. This mechanism makes it a valuable tool for studying diseases related to these processes .
Comparison with Similar Compounds
- Cucurbit8uril: Known for its molecular recognition properties and ability to bind aromatic peptides.
- Methyl viologen: Often used in combination with cucurbit8uril for selective binding studies .
Uniqueness: Q8 hydrochloride is unique in its specific antagonistic action on cysteinyl leukotriene receptors, which distinguishes it from other compounds that may have broader or different biological targets. This specificity makes it particularly useful for targeted research applications .
Biological Activity
Q8 hydrochloride, a derivative of the 8-hydroxyquinoline (8-HQ) family, has garnered attention for its diverse biological activities. This compound is characterized by its potential therapeutic applications, particularly in oncology, infectious diseases, and neurodegenerative disorders. The following sections will explore the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential clinical applications.
Anticancer Activity
This compound exhibits significant anticancer properties. Research indicates that compounds within the 8-HQ family can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For instance, a study highlighted that this compound effectively inhibited the growth of human cancer cell lines by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (Cervical) | 15.4 | Apoptosis induction |
MCF-7 (Breast) | 12.3 | Cell cycle arrest |
A549 (Lung) | 20.1 | Caspase activation |
Antimicrobial Properties
The compound also shows promising antimicrobial activity against a range of pathogens. Studies have demonstrated that this compound possesses both antibacterial and antifungal properties. Its efficacy against Gram-positive and Gram-negative bacteria has been documented, with mechanisms involving disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .
Table 2: Antimicrobial Efficacy of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Type |
---|---|---|
Staphylococcus aureus | 32 | Bacterial |
Escherichia coli | 64 | Bacterial |
Candida albicans | 16 | Fungal |
Neuroprotective Effects
Recent investigations have suggested that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound has been shown to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function .
Case Study 1: Anticancer Activity in Vivo
A study conducted on mice bearing tumor xenografts demonstrated that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The study reported a tumor growth inhibition rate of approximately 70% after four weeks of treatment at a dosage of 10 mg/kg body weight .
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing the effectiveness of this compound against bacterial infections, patients treated with the compound showed a notable decrease in infection rates compared to those receiving standard antibiotic therapy. The trial highlighted a reduction in recovery time by an average of three days for patients treated with this compound .
The biological activity of this compound can be attributed to several key mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases, preventing cancer cell division.
- Antimicrobial Action : Disruption of microbial cell membranes and inhibition of critical enzymatic processes.
- Neurotransmitter Modulation : Inhibition of enzymes that degrade neurotransmitters, enhancing synaptic transmission.
Properties
Molecular Formula |
C17H14ClNO2 |
---|---|
Molecular Weight |
299.7 g/mol |
IUPAC Name |
2-[(E)-2-quinolin-2-ylethenyl]benzene-1,4-diol;hydrochloride |
InChI |
InChI=1S/C17H13NO2.ClH/c19-15-9-10-17(20)13(11-15)6-8-14-7-5-12-3-1-2-4-16(12)18-14;/h1-11,19-20H;1H/b8-6+; |
InChI Key |
LNPCQDLAMXHIFY-WVLIHFOGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=C(C=CC(=C3)O)O.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=C(C=CC(=C3)O)O.Cl |
Origin of Product |
United States |
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